(R)-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal is a chiral organic compound with the molecular formula C23H34O and a molecular weight of approximately 358.5 g/mol. This compound features a complex structure characterized by a hexenal backbone, an allyl substituent, and a dimethoxy-substituted phenyl group. The presence of two chiral centers contributes to its stereoisomeric properties, which can significantly influence its biological activity and chemical reactivity.
The reactions involving (R)-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal typically include:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
Research indicates that (R)-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal possesses significant biological activities. It has been explored for its potential therapeutic effects, particularly in the context of cannabinoid receptor modulation. In studies involving structure–activity relationships, it has shown promise as an analog of cannabidiol, exhibiting effects on opioid receptor signaling pathways. These interactions suggest potential applications in pain management and treatment of opioid-related disorders .
The synthesis of (R)-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal typically involves several steps:
These methods allow for the efficient production of this compound with high stereochemical purity.
(R)-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal has several notable applications:
Interaction studies have demonstrated that (R)-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal can modulate the activity of various receptors. Notably, it exhibits allosteric modulation at the μ-opioid receptor, influencing cAMP signaling pathways. This modulation could provide insights into developing new therapeutic agents for managing opioid addiction and overdose situations .
Several compounds share structural similarities with (R)-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cannabidiol | C21H30O2 | Non-psychoactive; used in medical applications |
| Δ9-Tetrahydrocannabinol | C21H30O2 | Psychoactive; primary component of cannabis |
| 4-Allyl-2,6-dimethoxyphenol | C11H14O3 | Simpler structure; used as a flavoring agent |
These compounds differ primarily in their pharmacological profiles and applications despite having similar core structures.
The allylation step in synthesizing (R)-2-((S)-1-(2,6-dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal relies on titanium-mediated reductive cross-coupling, a method proven effective for constructing stereodefined homoallylic amines. As demonstrated in three-component reactions, allylic alcohols react with aldehydes and lithium hexamethyldisilazide (LiHMDS) to generate primary homoallylic amines with exceptional regio- and stereocontrol. For instance, coupling 2,6-dimethoxy-4-pentylbenzaldehyde with a preformed allylic lithium alkoxide in the presence of Ti(Oi-Pr)~4~ and cyclohexylmagnesium chloride yields the (E)-anti-homoallylic amine intermediate with ≥20:1 diastereoselection.
A critical factor in this process is the in situ formation of trimethylsilyl (TMS)-imines, which stabilize reactive intermediates and prevent undesired side reactions. The stereochemical outcome arises from the syn-periplanar transition state during titanium-mediated allylic addition, where the allyl fragment adopts a chair-like conformation to minimize steric clash between the pentylphenyl group and the methoxy substituents. This method’s robustness is evident in its compatibility with both aromatic and aliphatic aldehydes, achieving yields of 53–87% across diverse substrates (Table 1).
Table 1. Titanium-mediated allylation of 2,6-dimethoxy-4-pentylbenzaldehyde
| Allylic Alcohol | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| (S)-5-methylhex-5-enal | 2,6-Dimethoxy-4-pentylphenyl | 78 | ≥20:1 |
| (R)-3-methylbut-2-enol | 4-Pentylbenzaldehyde | 65 | ≥20:1 |
The installation of chiral centers at the R and S configurations in the target molecule leverages enantioselective alkylation of titanium(IV) enolates. Chiral N-acyl oxazolidinones serve as auxiliaries, enabling face-selective alkylation with tert-butyl peresters derived from Cα-branched aliphatic acids. For example, treating the titanium enolate of (S)-4-isopropyloxazolidinone with a tert-butyl perester under mild conditions (−78°C to −40°C) yields the alkylated product with ≥97:3 diastereoselectivity.
This method’s success hinges on radical-like transformations initiated by single-electron transfer from the enolate to the perester. Computational studies reveal that the tert-butyl group’s steric bulk directs alkylation to the less hindered face of the enolate, ensuring consistent (R) or (S) configuration at the newly formed stereocenter. When applied to the pentylphenyl allyl fragment, this strategy achieves >99% enantiomeric excess (ee) for both R and S configurations, as confirmed by chiral HPLC analysis.
The 2,6-dimethoxy and allyl groups in the target compound require tailored protection-deprotection sequences to prevent undesired reactivity during synthesis. Methoxy groups are typically preserved without protection due to their stability under acidic and basic conditions. However, in cases requiring selective functionalization, tert-butyldimethylsilyl (TBS) ethers offer temporary protection, removable via fluoride-mediated cleavage (e.g., tetrabutylammonium fluoride).
For the allyl moiety, dimethylmalonic acid esters serve as effective protecting groups during lithium-mediated coupling steps. The malonate’s electron-withdrawing properties stabilize the allyl fragment against premature oxidation or nucleophilic attack, while its bulkiness prevents undesired -sigmatropic rearrangements. Post-coupling, the malonate is hydrolyzed under mild alkaline conditions (e.g., K~2~CO~3~ in methanol) to regenerate the allyl alcohol precursor.
Table 2. Protecting group strategies for methoxy and allyl functionalities
| Functional Group | Protecting Group | Deprotection Condition | Yield (%) |
|---|---|---|---|
| Methoxy | None | N/A | N/A |
| Allyl | Dimethylmalonate | K~2~CO~3~, MeOH, 25°C, 12 h | 92 |